REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][C:7]1[C:8]([O:14][CH3:15])=[N:9][CH:10]=[CH:11][C:12]=1I)[CH:2]=[CH:3][CH3:4].CN(C)C=O.C(=O)([O-])[O-].[K+].[K+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCOC(C)=O.CCCCCC>[CH2:3]([C:2]1[C:12]2[C:7](=[C:8]([O:14][CH3:15])[N:9]=[CH:10][CH:11]=2)[CH2:6][O:5][CH:1]=1)[CH3:4] |f:2.3.4,5.6,7.8.9,10.11|
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Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
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C(C=CC)OCC=1C(=NC=CC1I)OC
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Name
|
|
Quantity
|
939 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
26 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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13.1 g
|
Type
|
catalyst
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Smiles
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[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
422 mg
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Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
EtOAc hexane
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Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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CCOC(=O)C.CCCCCC
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Type
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CUSTOM
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Details
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stirred for 30 min
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A 3-liter 3-necked round bottom flask is equipped with a heating mantle
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Type
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CUSTOM
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Details
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is brought to 90° C.
|
Type
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STIRRING
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Details
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stirring
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Type
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WAIT
|
Details
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is continued for 20 h
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Duration
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20 h
|
Type
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CUSTOM
|
Details
|
reaction
|
Type
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TEMPERATURE
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Details
|
After being cooled to ambient temperature
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Type
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FILTRATION
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Details
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the mixture is filtered through Celite 545® (80 g)
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Type
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WASH
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Details
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washed with MTBE (0.5 L)
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Type
|
ADDITION
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Details
|
the filtrate is poured into 800 mL of ice water
|
Type
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EXTRACTION
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Details
|
extracted with MTBE (3×600 mL)
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Type
|
WASH
|
Details
|
The combined extracts are successively washed with water (700 mL) and brine (700 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4 (150 g)
|
Type
|
CUSTOM
|
Details
|
Evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
yields crude 4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine 1H NMR (400 MHz)
|
Type
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DISTILLATION
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Details
|
Vacuum distillation at about 112°-120° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=COCC2=C(N=CC=C21)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |